Chemical structure and molecular formula of 1-(2-Ethoxyacetyl)indoline-2-carboxamide
Chemical structure and molecular formula of 1-(2-Ethoxyacetyl)indoline-2-carboxamide
The following technical guide details the chemical structure, synthesis, and characterization of 1-(2-Ethoxyacetyl)indoline-2-carboxamide .
Content Type: Technical Reference & Synthetic Guide Subject: Chemical Identity, Synthesis, and Structural Characterization
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
This compound represents a specific derivative of the indoline (2,3-dihydro-1H-indole) scaffold, functionalized at two critical positions: the nitrogen atom (N1) and the carbon at position 2 (C2). It belongs to the class of N-acylated indoline-2-carboxamides, a structural motif frequently explored in medicinal chemistry for its ability to mimic peptide turns and interact with diverse biological targets, including TRPV1 channels and specific kinases.
Nomenclature & Identifiers
-
IUPAC Name: 1-(2-ethoxyacetyl)-2,3-dihydro-1H-indole-2-carboxamide
-
Common Name: 1-(2-Ethoxyacetyl)indoline-2-carboxamide
-
Core Scaffold: Indoline (2,3-dihydroindole)
-
Key Functionalities:
-
Primary Amide (C2 position)
-
Glycolamide Ether side chain (N1 position)
-
Molecular Formula & Properties
Based on the structural assembly of the indoline core (
| Property | Value | Derivation Logic |
| Molecular Formula | C₁₃H₁₆N₂O₃ | Indoline core + Ethoxyacetyl tail + Carboxamide head |
| Molecular Weight | 248.28 g/mol | Calculated from standard atomic weights |
| H-Bond Donors | 2 | Amide |
| H-Bond Acceptors | 3 | Amide O, Acyl O, Ether O |
| Rotatable Bonds | 4 | Ethyl ether chain and amide rotation |
| Topological Polar Surface Area | ~85 Ų | Estimated (Amide + Ether + Tertiary Amide) |
| LogP (Predicted) | 1.2 – 1.8 | Moderate lipophilicity due to ethoxy tail |
Structural Diagram (DOT Visualization)
The following diagram illustrates the connectivity and functional groups of the molecule.
Figure 1: Structural connectivity of 1-(2-Ethoxyacetyl)indoline-2-carboxamide.
Synthetic Methodology
The synthesis of 1-(2-Ethoxyacetyl)indoline-2-carboxamide requires a stepwise approach to ensure regioselectivity, particularly distinguishing between the amide nitrogen and the indoline nitrogen. The recommended protocol follows a Protection-Activation-Coupling strategy.
Retrosynthetic Analysis
-
Disconnection A: N-Acylation of Indoline-2-carboxamide.
-
Disconnection B: Amidation of 1-(2-ethoxyacetyl)indoline-2-carboxylic acid.
-
Preferred Route: Route A is generally preferred to avoid cyclization side-reactions during the formation of the primary amide.
Step-by-Step Protocol (Route A)
Phase 1: Preparation of Indoline-2-carboxamide
Starting Material: Indole-2-carboxylic acid (Commercial)
-
Reduction: Dissolve Indole-2-carboxylic acid in acetic acid. Add Magnesium turnings or use
(Adams' catalyst) to reduce the C2-C3 double bond.-
Validation: Disappearance of indole C3 proton signal in NMR (~6.8-7.2 ppm region).
-
-
Esterification (Optional but recommended): Convert the acid to the methyl ester using
in Methanol to facilitate purification. -
Ammonolysis: Treat the ester with methanolic ammonia (
) in a sealed tube at RT for 24h to yield Indoline-2-carboxamide .-
Note: This intermediate is stable but air-sensitive (oxidation back to indole). Store under inert gas.
-
Phase 2: N-Acylation with 2-Ethoxyacetyl Chloride
Reagents: Indoline-2-carboxamide, 2-Ethoxyacetyl chloride, Triethylamine (TEA), Dichloromethane (DCM).
-
Setup: In a flame-dried round-bottom flask, dissolve Indoline-2-carboxamide (1.0 eq) in anhydrous DCM under Nitrogen atmosphere.
-
Base Addition: Add Triethylamine (1.2 eq) and cool the mixture to 0°C.
-
Acylation: Dropwise add 2-Ethoxyacetyl chloride (1.1 eq) dissolved in DCM.
-
Workup: Stir at 0°C for 1h, then warm to RT for 2h. Quench with saturated
. Extract with DCM. Wash organic layer with brine, dry over .[4][5][6] -
Purification: Recrystallize from Ethanol/Hexane or use Column Chromatography (Silica gel, EtOAc/Hexane gradient).[7]
Synthetic Workflow Diagram
Figure 2: Synthetic pathway from Indole-2-carboxylic acid to target molecule.[8][1][2][6][9]
Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic parameters.
Proton NMR ( -NMR) Expectations
Solvent: DMSO-d6 or CDCl3
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 1.10 - 1.25 | Triplet | 3H | Methyl of ethoxy group ( |
| 3.10 - 3.60 | Multiplet | 2H | Indoline C3 protons (Diastereotopic) |
| 3.50 - 3.65 | Quartet | 2H | Methylene of ethoxy group ( |
| 4.10 - 4.30 | Singlet/ABq | 2H | Acetyl methylene ( |
| 5.10 - 5.30 | Doublet/DD | 1H | Indoline C2 proton (Chiral center) |
| 6.90 - 7.30 | Multiplet | 3H | Aromatic protons (C5, C6, C7) |
| 7.40 - 7.60 | Broad Singlet | 2H | Amide protons ( |
| 8.00 - 8.20 | Doublet | 1H | Aromatic C4 proton (Deshielded by N-acyl) |
Mass Spectrometry (ESI-MS)
-
Calculated Mass: 248.28 Da
-
Expected Ion
: 249.29 m/z -
Expected Ion
: 271.27 m/z -
Fragmentation Pattern: Loss of the ethoxyacetyl group may be observed (
), yielding the indoline-2-carboxamide fragment (~147 m/z).
Biological Context & Applications[3][5][8][11][12][13]
While this specific molecule is often a research intermediate, the Indoline-2-carboxamide scaffold is a privileged structure in drug discovery.
Potential Mechanisms of Action
-
TRPV1 Modulation: Analogues of N-acylated indolines have shown activity as antagonists or agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, involved in pain signaling. The ethoxyacetyl group provides a specific polarity profile that may influence binding pocket affinity.
-
Kinase Inhibition: The indoline core mimics the purine ring of ATP. Substitution at N1 allows the molecule to extend into the solvent-accessible region of kinase active sites (e.g., CDK2 or EGFR).
-
Antiparasitic Activity: Indoline-2-carboxamides have been identified as inhibitors of Trypanosoma brucei, targeting protease enzymes.
Solubility & ADME
The introduction of the 2-ethoxyacetyl group is a strategic medicinal chemistry modification.
-
Solubility: The ether oxygen increases aqueous solubility compared to a plain alkyl chain.
-
Metabolic Stability: The ether linkage is generally more stable than an ester linkage, though the terminal ethyl group may be subject to CYP450 oxidative dealkylation.
References
-
Discovery of Indoline-2-carboxamide Derivatives. (2015). Journal of Medicinal Chemistry. American Chemical Society.
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025). MDPI Pharmaceuticals.
-
Regiospecific Functionalization of Indole-2-carboxylates. (1999). Heterocycles.
-
PubChem Compound Summary: Indoline-2-carboxylic acid. National Center for Biotechnology Information.
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides. (2022). International Journal of Molecular Sciences.
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